Pegunigalsidase-alfa
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Overview
Description
Fabry disease is a rare genetic disorder caused by the deficiency of the enzyme alpha-galactosidase A, leading to the accumulation of globotriaosylceramide in various tissues . Pegunigalsidase alfa is a chemically modified, plant cell culture-expressed version of the recombinant alpha-galactosidase A enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The process involves the following steps:
Gene Engineering: The gene encoding alpha-galactosidase A is inserted into the genome of plant cells using Agrobacterium-mediated transformation.
Cell Culture: The genetically modified plant cells are cultured in a controlled environment using flexible, single-use polyethylene bioreactors.
Protein Expression and Purification: The expressed protein is harvested from the plant cells and purified using a series of chromatographic techniques.
Chemical Modification: The purified enzyme is chemically modified through PEGylation, which involves the attachment of polyethylene glycol (PEG) molecules to enhance its stability and half-life.
Industrial Production Methods
The industrial production of pegunigalsidase alfa follows Good Manufacturing Practices (GMP) and involves large-scale cultivation of the genetically modified plant cells in bioreactors. The production process is designed to be scalable and cost-effective, with a focus on ensuring product consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Pegunigalsidase alfa primarily undergoes enzymatic reactions rather than traditional chemical reactions. The enzyme catalyzes the hydrolysis of globotriaosylceramide to produce ceramide and galactose .
Common Reagents and Conditions
The enzymatic activity of pegunigalsidase alfa requires specific conditions, including:
pH: Optimal activity at a slightly acidic pH (around 4.6).
Temperature: Stability at physiological temperatures (37°C).
Cofactors: Presence of necessary cofactors and substrates for enzymatic activity.
Major Products Formed
The primary product formed from the enzymatic reaction catalyzed by pegunigalsidase alfa is ceramide, along with galactose .
Scientific Research Applications
Pegunigalsidase alfa has several scientific research applications, particularly in the fields of medicine and biology:
Treatment of Fabry Disease: As an enzyme replacement therapy, pegunigalsidase alfa is used to reduce the accumulation of globotriaosylceramide in patients with Fabry disease, thereby alleviating symptoms and slowing disease progression.
Pharmacokinetic Studies: Research on the pharmacokinetics of pegunigalsidase alfa has shown improved stability and half-life compared to other enzyme replacement therapies.
Clinical Trials: Pegunigalsidase alfa has been evaluated in multiple clinical trials to assess its safety, efficacy, and long-term benefits for patients with Fabry disease.
Mechanism of Action
Pegunigalsidase alfa exerts its effects by replacing the deficient alpha-galactosidase A enzyme in patients with Fabry disease. The enzyme catalyzes the hydrolysis of globotriaosylceramide, reducing its accumulation in tissues . The PEGylation of pegunigalsidase alfa enhances its stability and prolongs its half-life, allowing for less frequent dosing . The enzyme is taken up by cells through receptor-mediated endocytosis and transported to lysosomes, where it exerts its catalytic activity .
Comparison with Similar Compounds
Pegunigalsidase alfa is unique compared to other enzyme replacement therapies for Fabry disease due to its plant cell-based production and PEGylation. Similar compounds include:
Agalsidase alfa: A recombinant form of alpha-galactosidase A produced in human cell lines.
Agalsidase beta: Another recombinant form of alpha-galactosidase A produced in Chinese hamster ovary cells.
Pegunigalsidase alfa’s unique production method and chemical modification provide it with enhanced stability and prolonged activity, making it a promising therapeutic option for patients with Fabry disease .
Properties
Molecular Formula |
C24H44N6O9 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[4-[2-[2-[[4-[[(5S)-5-amino-5-carboxypentyl]amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H44N6O9/c25-17(23(35)36)5-1-3-11-27-19(31)7-9-21(33)29-13-15-39-16-14-30-22(34)10-8-20(32)28-12-4-2-6-18(26)24(37)38/h17-18H,1-16,25-26H2,(H,27,31)(H,28,32)(H,29,33)(H,30,34)(H,35,36)(H,37,38)/t17-,18-/m0/s1 |
InChI Key |
CQPWQUAJPPFCDP-ROUUACIJSA-N |
Isomeric SMILES |
C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)NCCCCC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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